tert-butyl N-[(2S)-1-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-3-phenylpropan-2-yl]carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-537 involves the construction of the thienopyrimidine scaffold.
Industrial Production Methods
While specific industrial production methods for OSM-S-537 are not detailed, the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for higher yields and purity. This would likely involve the use of automated reactors and continuous flow chemistry techniques to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
OSM-S-537 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of OSM-S-537 may produce a sulfoxide or sulfone derivative, while reduction may yield a thienopyrimidine with reduced functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing other aminothienopyrimidine derivatives.
Biology: It has been evaluated for its biological activity against malaria parasites.
Medicine: It is being investigated as a potential antimalarial drug.
Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of OSM-S-537 involves its interaction with specific molecular targets in the malaria parasite. It is believed to inhibit the function of certain enzymes essential for the parasite’s survival. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with the parasite’s protein synthesis and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another compound in the aminothienopyrimidine series with similar biological activity.
Norcross Compounds: A series of compounds with structural similarities to OSM-S-537.
Uniqueness
OSM-S-537 is unique due to its specific structural features and its potential as an antimalarial agent. Compared to other similar compounds, it has shown promising activity in preliminary studies, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C26H27F2N5O4 |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C26H27F2N5O4/c1-26(2,3)37-25(34)30-19(13-17-7-5-4-6-8-17)16-35-22-15-29-14-21-31-32-23(33(21)22)18-9-11-20(12-10-18)36-24(27)28/h4-12,14-15,19,24H,13,16H2,1-3H3,(H,30,34)/t19-/m0/s1 |
InChI Key |
SDPYEXOSVNFLTG-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)COC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)COC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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